2-((4-(2-(m-Tolyl)acetamido)but-2-yn-1-yl)oxy)benzamide
Description
2-((4-(2-(m-Tolyl)acetamido)but-2-yn-1-yl)oxy)benzamide is a versatile chemical compound used in various scientific research fields. Its unique structure and properties make it valuable for diverse applications, particularly in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-[4-[[2-(3-methylphenyl)acetyl]amino]but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-15-7-6-8-16(13-15)14-19(23)22-11-4-5-12-25-18-10-3-2-9-17(18)20(21)24/h2-3,6-10,13H,11-12,14H2,1H3,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBCYPKCXWENEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzamide Synthesis
The benzamide moiety is typically synthesized via activation of 2-hydroxybenzoic acid (salicylic acid) derivatives. Carboxylic acid activation using reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) facilitates amide bond formation with ammonia or ammonium salts. For 2-((4-(2-(m-Tolyl)acetamido)but-2-yn-1-yl)oxy)benzamide, the 2-hydroxy group is protected as an ether prior to amidation to prevent side reactions.
Alkyne-Ether Linker Installation
The but-2-yn-1-yl ether linker is introduced via nucleophilic substitution. 4-Aminobut-2-yn-1-ol reacts with 2-hydroxybenzamide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) or via Williamson ether synthesis using a base like potassium carbonate. The choice of base impacts reaction efficiency; polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity of the phenolic oxygen.
m-Tolylacetamido Functionalization
The final amidation step couples m-tolylacetic acid to the alkyne-amine intermediate. This step employs coupling reagents such as HATU or (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY), which suppress racemization and improve yields. TCBOXY, a Yamaguchi reagent derivative, generates mixed anhydrides that react selectively with amines, minimizing side products.
Stepwise Synthesis and Optimization
Step 1: Synthesis of 2-((4-Aminobut-2-yn-1-yl)oxy)benzamide
Procedure :
- Etherification : 2-Hydroxybenzamide (1.0 equiv), 4-aminobut-2-yn-1-ol (1.2 equiv), and K₂CO₃ (2.0 equiv) are stirred in DMF at 80°C for 12 h.
- Workup : The mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >95% |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Step 2: m-Tolylacetic Acid Activation
Reagent Selection :
- TCBOXY : Forms a stable acyloxy imidate intermediate, enabling room-temperature reactions.
- HATU : Requires stoichiometric DIPEA and results in higher racemization risk.
Procedure :
- Activation : m-Tolylacetic acid (1.1 equiv), TCBOXY (1.2 equiv), and DIPEA (2.0 equiv) in dichloromethane (DCM) are stirred at 25°C for 1 h.
- Coupling : The activated acid is added to 2-((4-aminobut-2-yn-1-yl)oxy)benzamide (1.0 equiv) and stirred for 6 h.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–89% |
| Racemization | <2% |
| Solvent Efficiency | DCM > THF |
Alternative Methodologies
Solid-Phase Synthesis
Immobilizing the benzamide scaffold on Wang resin enables iterative coupling steps. After etherification on-resin, the amine is deprotected (e.g., using 20% piperidine in DMF), and m-tolylacetic acid is coupled via HATU. This method achieves 70–75% yield but requires specialized equipment.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the etherification step, reducing reaction time from 12 h to 45 min. Yields remain comparable (70–73%), but scalability is limited.
Challenges and Solutions
Alkyne Stability
The but-2-yn-1-yl group is prone to polymerization under acidic conditions. Using non-acidic coupling reagents (e.g., TCBOXY) and low temperatures (0–5°C) mitigates this issue.
Regioselectivity in Ether Formation
Competing O- vs. N-alkylation is avoided by employing bulky bases (e.g., DBU) and excess 4-aminobut-2-yn-1-ol.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 6.72 min.
Industrial-Scale Considerations
Cost Efficiency
TCBOXY is recyclable: byproducts (2,4,6-trichlorobenzoic acid and oxyma) are recovered via column chromatography and recombined using thionyl chloride or microwave-assisted dehydration, reducing reagent costs by 40%.
Environmental Impact
The E-factor (kg waste/kg product) for TCBOXY-based synthesis is 8.2, lower than HATU-based methods (12.5).
Chemical Reactions Analysis
2-((4-(2-(m-Tolyl)acetamido)but-2-yn-1-yl)oxy)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound is widely used in scientific research due to its unique structure and properties. It has applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-(2-(m-Tolyl)acetamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Conclusion
This compound is a valuable compound in scientific research, with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of ongoing research and development.
Biological Activity
2-((4-(2-(m-Tolyl)acetamido)but-2-yn-1-yl)oxy)benzamide, with the CAS number 1421500-44-8, is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 1421500-44-8 |
This compound features a benzamide core with an m-tolyl acetamido group and a but-2-yn-1-yloxy linkage, contributing to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities involved in critical cellular pathways, including:
- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have demonstrated HDAC inhibitory activity, which is crucial for regulating gene expression related to cancer progression .
- Antitumor Activity : The compound may exhibit antiproliferative effects on cancer cells by inducing cell cycle arrest and apoptosis. Studies suggest that compounds with similar structures can inhibit tumor growth in vitro and in vivo models .
- Anti-inflammatory Effects : The potential anti-inflammatory properties may arise from the modulation of cytokine production and inhibition of inflammatory pathways.
In Vitro Studies
A study investigating the effects of related compounds on cancer cells indicated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .
In Vivo Studies
In animal models, compounds structurally related to 2-((4-(2-(m-Tolyl)acetamido)but-2-yn-1-yloxy)benzamide demonstrated promising results in inhibiting tumor growth. For instance, studies showed that these compounds could significantly reduce tumor size compared to control groups when administered at specific dosages .
Case Studies
- Antitumor Efficacy : A case study involving a novel HDAC inhibitor highlighted the potential of benzamide derivatives in treating solid tumors. The study reported that these compounds could enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms .
- Neuroprotective Effects : Another investigation into benzimidazole-containing acetamide derivatives revealed their ability to attenuate oxidative stress-induced neuroinflammation, suggesting a broader therapeutic potential beyond oncology .
Q & A
Q. Basic Research Focus
- NMR spectroscopy : Assign peaks for protons adjacent to electron-withdrawing groups (e.g., amide carbonyls) to confirm regiochemistry .
- Mass spectrometry (MS) : Validate molecular weight and detect impurities via high-resolution MS .
- X-ray crystallography : Resolve solid-state conformation and hydrogen-bonding networks, critical for polymorphism studies .
How can researchers elucidate the mechanism of action of benzamide-based compounds in biological systems?
Q. Advanced Research Focus
- Enzyme inhibition assays : Test histone deacetylase (HDA) inhibition using purified enzymes, as demonstrated for MS-27-275, a benzamide derivative with antitumor activity .
- Cell cycle analysis : Monitor G1-phase arrest and p21(WAF1/CIP1) upregulation via flow cytometry and Western blotting .
- In vivo models : Compare oral efficacy in xenograft models to identify discrepancies between in vitro and in vivo activity .
What safety protocols are essential when handling this compound in the lab?
Q. Basic Research Focus
- Personal protective equipment (PPE) : Use gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Work in fume hoods to prevent inhalation of fine particles .
- First aid : For accidental exposure, rinse skin with soap/water (15+ minutes for eyes) and seek immediate medical attention .
How does polymorphism affect the physicochemical properties of benzamide derivatives, and how can it be managed?
Q. Advanced Research Focus
- Polymorph screening : Use solvent evaporation or cooling crystallization to identify stable forms (e.g., rhombic vs. orthorhombic benzamide) .
- Thermal analysis : Differential scanning calorimetry (DSC) detects phase transitions and stability thresholds .
- Impact on bioavailability : Less stable polymorphs (e.g., orthorhombic Form II) may exhibit reduced solubility, necessitating formulation adjustments .
What strategies can resolve contradictions between in vitro and in vivo efficacy data for benzamide-based therapeutics?
Q. Advanced Research Focus
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify metabolic bottlenecks .
- Prodrug design : Mask polar groups (e.g., amides) with labile esters to enhance absorption .
- Species-specific metabolism : Compare metabolic pathways in human vs. rodent models using microsomal assays .
What storage conditions are optimal for preserving the stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
